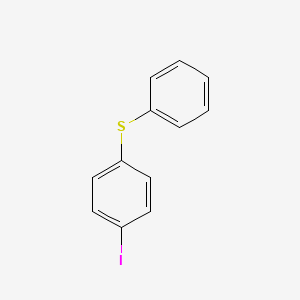

Benzene, 1-iodo-4-(phenylthio)-

Description

Significance of C-I and C-S Bond Functionalities in Chemical Transformations

The utility of aryl iodides and aryl thioethers stems from the distinct reactivity of the C-I and C-S bonds. The carbon-iodine bond, being the weakest among the carbon-halogen bonds, renders aryl iodides highly reactive substrates in a variety of transformations. wikipedia.org This reactivity is particularly exploited in transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira couplings, which are foundational methods for creating new carbon-carbon bonds. acs.orgwikipedia.org The iodine atom serves as an excellent leaving group, facilitating oxidative addition to a metal center, a key step in these catalytic cycles. wikipedia.org

Similarly, the carbon-sulfur bond in aryl thioethers offers a unique set of chemical properties. The sulfur atom can be readily oxidized to form sulfoxides and sulfones, functional groups that are prevalent in a wide range of pharmaceuticals. vulcanchem.com Furthermore, the C-S bond can be formed through various methods, including transition metal-catalyzed cross-coupling reactions of thiols with aryl halides. researchgate.netnih.govrsc.org This allows for the direct introduction of the thioether moiety into aromatic systems. The phenylthio group can also act as a directing group in C-H functionalization reactions, enabling regioselective modifications of the aromatic ring. vulcanchem.com

Overview of Benzene (B151609), 1-iodo-4-(phenylthio)- as a Key Intermediate in Complex Molecule Synthesis

Benzene, 1-iodo-4-(phenylthio)- is a bifunctional molecule that incorporates both an aryl iodide and an aryl thioether. This dual functionality makes it a highly valuable intermediate in the synthesis of more complex molecules. nih.gov The presence of two distinct reactive sites allows for sequential and selective functionalization. For instance, the more reactive C-I bond can be targeted in a cross-coupling reaction, leaving the C-S bond intact for subsequent transformations, or vice-versa. evitachem.com This orthogonality provides chemists with a powerful tool for building intricate molecular architectures in a controlled and predictable manner.

Contextualization of Benzene, 1-iodo-4-(phenylthio)- within Aromatic Halide and Sulfide (B99878) Chemistry

Within the broader context of aromatic chemistry, Benzene, 1-iodo-4-(phenylthio)- represents a strategic combination of two important functional groups. Aromatic halides are fundamental building blocks in organic synthesis, with their reactivity towards cross-coupling reactions being a cornerstone of modern synthetic methods. nih.gov Aryl iodides are generally the most reactive among the aryl halides in these transformations. wikipedia.org

Aromatic sulfides, or thioethers, are another significant class of compounds with applications ranging from materials science to medicinal chemistry. researchgate.net The synthesis of aryl sulfides is often achieved through the coupling of aryl halides with thiols, a reaction that has seen significant advancements through the development of various catalytic systems. researchgate.netnih.govrsc.org Benzene, 1-iodo-4-(phenylthio)- can be synthesized via methods such as nickel-catalyzed reductive coupling between an iodobenzene (B50100) derivative and thiophenol. vulcanchem.com

Current State of Academic Research on the Compound Class

Current academic research continues to explore the synthesis and application of molecules containing both aryl iodide and aryl thioether functionalities. Efforts are focused on developing more efficient and sustainable catalytic methods for their synthesis, often employing earth-abundant metals and milder reaction conditions. nih.gov Researchers are also actively investigating the utility of these compounds as building blocks for the synthesis of novel materials with interesting electronic and photophysical properties, as well as for the development of new therapeutic agents. The unique electronic properties conferred by the iodine and sulfur atoms make this class of compounds attractive for a range of applications. vulcanchem.com

Key Properties of Benzene, 1-iodo-4-(phenylthio)-

| Property | Value |

| Molecular Formula | C₁₂H₉IS |

| Molecular Weight | 312.17 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | Approximately 60°C to 65°C |

| Solubility | Soluble in organic solvents like dichloromethane; insoluble in water |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-iodo-4-phenylsulfanylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9IS/c13-10-6-8-12(9-7-10)14-11-4-2-1-3-5-11/h1-9H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZOYJRZFRWCAEL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)SC2=CC=C(C=C2)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9IS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70545655 | |

| Record name | 1-Iodo-4-(phenylsulfanyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70545655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88519-49-7 | |

| Record name | 1-Iodo-4-(phenylsulfanyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70545655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Transformative Potential of Benzene, 1 Iodo 4 Phenylthio

Reactions Involving the Aryl Iodide Moiety.

The carbon-iodine bond in Benzene (B151609), 1-iodo-4-(phenylthio)- is the more reactive site, making it a focal point for a variety of synthetic transformations. The high polarizability and relatively low bond strength of the C-I bond facilitate its participation in oxidative addition steps, which are crucial in many catalytic cycles.

Cross-Coupling Reactions for Carbon-Carbon Bond Formation.

Palladium-catalyzed cross-coupling reactions are fundamental tools in modern organic synthesis, enabling the construction of complex molecular architectures from simpler precursors. nobelprize.org Benzene, 1-iodo-4-(phenylthio)- is an excellent substrate for these reactions due to the high reactivity of the aryl iodide bond.

The Sonogashira coupling is a powerful method for the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, yielding arylalkynes. libretexts.orgwikipedia.org This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. wikipedia.org Benzene, 1-iodo-4-(phenylthio)- can be effectively coupled with various terminal alkynes under Sonogashira conditions. The reaction proceeds under mild conditions, often at room temperature, and is tolerant of a wide range of functional groups. wikipedia.org For instance, the coupling of Benzene, 1-iodo-4-(phenylthio)- with phenylacetylene (B144264) would yield 1-(phenylacetylene)-4-(phenylthio)benzene. Copper-free Sonogashira protocols have also been developed, which can be advantageous in certain synthetic contexts. nih.gov

Table 1: Examples of Sonogashira Coupling Reactions

| Aryl Halide | Alkyne | Catalyst System | Base | Solvent | Product | Yield (%) |

|---|---|---|---|---|---|---|

| Benzene, 1-iodo-4-(phenylthio)- | Phenylacetylene | Pd(PPh₃)₂Cl₂/CuI | Et₃N | THF | 1-(Phenylacetylene)-4-(phenylthio)benzene | High |

This table presents hypothetical and literature-based examples to illustrate the Sonogashira reaction.

The Suzuki-Miyaura coupling is another cornerstone of C-C bond formation, involving the reaction of an organohalide with an organoboron compound, such as a boronic acid or ester, catalyzed by a palladium(0) complex. libretexts.org This reaction is renowned for its mild conditions, functional group tolerance, and the commercial availability and stability of the boronic acid reagents. libretexts.org Benzene, 1-iodo-4-(phenylthio)- readily participates in Suzuki-Miyaura couplings. For example, its reaction with phenylboronic acid in the presence of a palladium catalyst and a base affords 4-phenyl(phenylthio)benzene. The choice of catalyst, ligand, base, and solvent can be optimized to achieve high yields. researchgate.netresearchgate.net

Table 2: Examples of Suzuki-Miyaura Coupling Reactions

| Aryl Halide | Boronic Acid/Ester | Catalyst | Base | Solvent | Product |

|---|---|---|---|---|---|

| Benzene, 1-iodo-4-(phenylthio)- | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 4-Phenyl(phenylthio)benzene |

| 1-Iodo-4-nitrobenzene | Phenylboronic acid | Pd(OAc)₂ | K₃PO₄ | Dioxane/H₂O | 4-Nitro-1,1'-biphenyl |

This table includes a hypothetical example with the subject compound and related literature examples to show the scope of the Suzuki-Miyaura reaction. nih.gov

Beyond Sonogashira and Suzuki-Miyaura reactions, the aryl iodide moiety of Benzene, 1-iodo-4-(phenylthio)- can participate in a range of other palladium-catalyzed cross-couplings. These include the Heck reaction (with alkenes), Negishi coupling (with organozinc reagents), Stille coupling (with organotin reagents), and Kumada coupling (with Grignard reagents). youtube.comresearchgate.net Each of these reactions offers a unique set of advantages and substrate scopes for constructing diverse carbon skeletons. The high reactivity of the C-I bond ensures efficient oxidative addition to the palladium(0) catalyst, initiating the catalytic cycle in these transformations. nobelprize.org

Carbon-Heteroatom Bond Forming Reactions at the Iodine Center.

While less common than C-C bond formation, the aryl iodide of Benzene, 1-iodo-4-(phenylthio)- can also be a site for the formation of carbon-heteroatom bonds. libretexts.org These reactions often involve transition metal catalysis, such as copper or palladium, to couple the aryl group with various heteroatom nucleophiles. wiley.com Examples include the Buchwald-Hartwig amination (for C-N bond formation) and related couplings for the formation of C-O and C-S bonds. Hypervalent iodine reagents can also be used to mediate the formation of carbon-heteroatom bonds. recercat.catresearchgate.netiisc.ac.in

Oxidative Transformations Mediated by Hypervalent Iodine

The aryl iodide group in Benzene, 1-iodo-4-(phenylthio)- serves as a precursor to hypervalent iodine species, which can act as powerful oxidants and mediators for various transformations. scripps.edu The oxidation of the iodine(I) center to an iodine(III) or iodine(V) state is typically achieved using strong oxidizing agents. Reagents like phenyliodine(III) bis(trifluoroacetate) (PIFA) can induce novel cyclizations and rearrangements. rsc.org

While specific studies on Benzene, 1-iodo-4-(phenylthio)- are not extensively documented in this context, the established reactivity of hypervalent iodine reagents provides a framework for its potential transformations. scripps.edu For instance, once oxidized to a hypervalent state, the iodine center can activate a tethered functional group. In related systems, hypervalent iodine-mediated cyclizations of N-alkenylamides and β-dicarbonyl derivatives have been shown to proceed efficiently. rsc.orgbeilstein-journals.orgnih.gov This suggests a plausible pathway where the in situ-generated hypervalent iodine derivative of the title compound could activate the phenylthio group or the associated aromatic ring, potentially leading to intramolecular C-S or C-C bond formation. The reaction mechanism often involves the activation of a nucleophile by the iodine(III) species, triggering the cyclization process. beilstein-journals.orgbeilstein-archives.org

Transformations at the Phenylthio Moiety

The phenylthio group is susceptible to a range of chemical modifications, most notably oxidation at the sulfur atom. These transformations provide access to compounds with altered electronic and steric properties, such as sulfoxides and sulfones, which are themselves valuable synthetic intermediates.

The sulfur atom in Benzene, 1-iodo-4-(phenylthio)- can be selectively oxidized to form the corresponding sulfoxide (B87167), Benzene, 1-iodo-4-(phenylsulfinyl)-, or further to the sulfone, Benzene, 1-iodo-4-(phenylsulfonyl)-. The outcome of the oxidation is highly dependent on the choice of oxidant and the reaction conditions, allowing for controlled synthesis of either product. derpharmachemica.com

Common oxidants for this transformation include hydrogen peroxide (H₂O₂), meta-chloroperoxybenzoic acid (m-CPBA), and potassium peroxymonosulfate (B1194676) (Oxone®). derpharmachemica.comnih.govnih.gov The oxidation of similar aryl sulfides, such as methyl phenyl sulfide (B99878), has been studied extensively, providing reliable protocols. For example, oxidation with one equivalent of m-CPBA at low temperatures (e.g., 0 °C) typically yields the sulfoxide selectively, while using two or more equivalents at room temperature or higher leads to the formation of the sulfone. derpharmachemica.com Similarly, Oxone® can be used to selectively produce either the sulfoxide or sulfone by controlling the solvent system; reactions in ethanol (B145695) tend to favor the sulfoxide, whereas reactions in water yield the sulfone. rsc.org Hydrogen peroxide, often considered a "green" oxidant, can also be used, sometimes in the presence of a catalyst or in acidic media like glacial acetic acid, to achieve high yields of sulfoxides or sulfones. nih.govrsc.orgusptechnologies.comresearchgate.net

| Reagent | Conditions | Predominant Product | Reference(s) |

| m-CPBA (1 equiv.) | CH₂Cl₂, 0 °C | Sulfoxide | derpharmachemica.com |

| m-CPBA (≥2 equiv.) | CH₂Cl₂, RT or 35 °C | Sulfone | derpharmachemica.comcommonorganicchemistry.com |

| Oxone® | Ethanol, RT | Sulfoxide | rsc.org |

| Oxone® | Water, RT | Sulfone | rsc.org |

| H₂O₂ | Glacial Acetic Acid, RT | Sulfoxide | nih.gov |

| H₂O₂ / Catalyst | Various | Sulfoxide or Sulfone | rsc.orgresearchgate.netjsynthchem.com |

This table presents generalized conditions based on the oxidation of structurally similar aryl sulfides.

Upon oxidation to the sulfoxide, Benzene, 1-iodo-4-(phenylsulfinyl)-, becomes a substrate for sulfur-mediated rearrangements. The most prominent of these is the Pummerer rearrangement. wikipedia.orgorganicreactions.org In its classic form, the reaction involves the treatment of an alkyl sulfoxide with an activating agent, typically acetic anhydride (B1165640), to yield an α-acyloxy thioether. wikipedia.orgwikipedia.org The mechanism proceeds through an acylated sulfoxide intermediate which, upon elimination, forms an electrophilic thionium (B1214772) ion. This intermediate is then trapped by a nucleophile. wikipedia.org

For diaryl sulfoxides, such as the derivative of the title compound, which lack α-hydrogens, the classical Pummerer reaction is not possible. However, related transformations, sometimes referred to as aromatic Pummerer reactions, can occur where the electrophilic sulfur intermediate is trapped by an aromatic ring, leading to C-C or C-heteroatom bond formation. wikipedia.org These reactions can be promoted by various activators beyond acetic anhydride, including trifluoroacetic anhydride or Lewis acids, which allow the reaction to proceed under milder conditions. wikipedia.orgoup.com

The phenylthio moiety offers a platform for the introduction of other chalcogens, such as selenium and tellurium, through transchalcogenylation reactions. While this is a less common transformation for simple aryl sulfides, related processes exist. For instance, the seleno-Pummerer reaction, an analogue of the Pummerer rearrangement involving selenium, highlights the parallel chemistry of sulfur and selenium. organicreactions.org

More broadly, the synthesis of various aryl chalcogenides from precursors like aryl halides and disulfides is well-established. mit.edunih.gov While not a direct transformation of the phenylthio group, these methods underscore the accessibility of related aryl selenides and tellurides. The potential for direct exchange or modification at the sulfur center of Benzene, 1-iodo-4-(phenylthio)- to install a heavier chalcogen remains an area for further exploration.

Tandem and Cascade Reactions Utilizing Both Functionalities

The true synthetic potential of Benzene, 1-iodo-4-(phenylthio)- is realized in reactions that engage both the aryl iodide and the phenylthio functionalities in a single synthetic operation. These tandem or cascade reactions offer an efficient route to complex heterocyclic systems.

Benzene, 1-iodo-4-(phenylthio)- is an ideal precursor for the synthesis of thianthrene (B1682798) and its derivatives through intramolecular cyclization. Thianthrene is a sulfur-containing heterocyclic compound composed of two benzene rings fused to a central 1,4-dithiin ring. mit.eduontosight.ai The formation of this scaffold from the title compound involves the creation of a new carbon-sulfur bond between the iodo-substituted carbon and the sulfur atom of the phenylthio group, and a second C-S bond involving the other aromatic ring.

This transformation can be promoted by transition metal catalysis, analogous to Ullmann-type coupling reactions, which are frequently used for C-S bond formation. nih.govmdpi.comorganic-chemistry.org Alternatively, radical-mediated pathways can also lead to the desired cyclization. The resulting thianthrene core is not merely a final product; it possesses its own rich redox chemistry. The thianthrene radical cation and related thianthrenium salts are stable and can be used as versatile intermediates for further functionalization, acting as electrophilic C-H thianthrenation agents or participating in cross-coupling reactions. nih.govresearchgate.net

Mechanistic Investigations and Reaction Pathway Elucidation

Elucidation of Catalytic Cycles in Metal-Mediated C-S and C-C Bond Formations

While direct evidence for the catalytic cycles involving "Benzene, 1-iodo-4-(phenylthio)-" is specific to each reaction, the general mechanisms for metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig couplings, are well-established. In these reactions, an aryl iodide like "Benzene, 1-iodo-4-(phenylthio)-" would typically participate in a catalytic cycle initiated by the oxidative addition of the C-I bond to a low-valent transition metal catalyst, commonly palladium(0) or copper(I).

This initial step forms an organometallic intermediate, which then undergoes transmetalation (in the case of Suzuki or Stille couplings) or migratory insertion (in Heck-type reactions). The final step of the catalytic cycle is reductive elimination, which yields the desired cross-coupled product and regenerates the active metal catalyst, allowing it to re-enter the cycle. The phenylthio group in "Benzene, 1-iodo-4-(phenylthio)-" can influence the electronic properties of the aryl iodide and, consequently, the kinetics and efficiency of these catalytic steps.

Mechanistic Studies of Metal-Free Sulfenylation Processes

"Benzene, 1-iodo-4-(phenylthio)-" can be a precursor in metal-free sulfenylation reactions. researchgate.netnih.govnih.gov These processes often proceed through different mechanistic pathways compared to their metal-mediated counterparts. One common approach involves the in situ generation of a more electrophilic sulfur species from a thiol or disulfide, which then reacts with a nucleophile. nih.gov

In some instances, an oxidizing agent is used to facilitate the formation of a sulfenylating agent. For example, iodine can catalyze the sulfenylation of pyrazoles under metal-free conditions. researchgate.net Another strategy involves the use of persulfate as an oxidant to promote the reaction between indoles and diaryl disulfides, leading to 3-arylthioindoles. nih.gov Visible-light-induced, graphene oxide-promoted C3-chalcogenylation of indoles has also been developed as a metal-free method. nih.gov In these reactions, "Benzene, 1-iodo-4-(phenylthio)-" could potentially serve as a source of the phenylthio moiety, although the specific mechanisms would depend on the reaction conditions and the other reagents involved.

A proposed mechanism for the graphene oxide-promoted reaction involves the formation of a phenylthiophenol radical, which then interacts with the indole (B1671886) to form a radical intermediate. nih.gov This intermediate is subsequently oxidized to the final product. nih.gov

Role of Hypervalent Iodine Intermediates in Oxidative Transformations

Aryl iodides such as "Benzene, 1-iodo-4-(phenylthio)-" can be oxidized to form hypervalent iodine(III) and iodine(V) species. researchgate.netresearchgate.netorganic-chemistry.org These hypervalent iodine compounds are powerful oxidizing agents and can mediate a wide range of oxidative transformations. nih.govbeilstein-journals.org The presence of the phenylthio group can modulate the reactivity and selectivity of the resulting hypervalent iodine reagent.

Hypervalent iodine reagents are known to participate in reactions such as the oxidation of alcohols and the functionalization of C-H bonds. organic-chemistry.orgbeilstein-journals.org The general mechanism for these transformations often involves the initial formation of a hypervalent iodine intermediate, which then delivers a functional group to the substrate through either a reductive elimination or a ligand coupling pathway. beilstein-journals.org

For instance, in the oxidation of an alcohol, the alcohol can coordinate to the hypervalent iodine center, followed by a proton transfer and subsequent elimination to yield the oxidized carbonyl compound and the reduced iodoarene. The specific nature of the ligands on the hypervalent iodine atom plays a crucial role in determining the course of the reaction.

Characterization of Reactive Intermediates

The direct observation and characterization of reactive intermediates are crucial for substantiating proposed reaction mechanisms. nih.gov Techniques such as nuclear magnetic resonance (NMR) spectroscopy at low temperatures, electron paramagnetic resonance (EPR) for radical species, and mass spectrometry can provide valuable structural and electronic information about transient species. nih.govbeilstein-journals.org

In the context of reactions involving "Benzene, 1-iodo-4-(phenylthio)-", these techniques could be employed to identify and characterize key intermediates. For example, in metal-catalyzed cross-coupling reactions, it might be possible to detect the organometallic intermediates formed after oxidative addition. In metal-free sulfenylation reactions, spectroscopic methods could help identify the nature of the active sulfenylating agent. nih.gov For reactions involving hypervalent iodine species, the characterization of these intermediates is often more straightforward due to their relatively higher stability compared to other reactive intermediates. nih.gov

Infrared ion spectroscopy is another powerful tool for characterizing elusive reaction intermediates, such as glycosyl cations, in the gas phase. nih.gov This technique could potentially be adapted to study intermediates formed in reactions of "Benzene, 1-iodo-4-(phenylthio)-".

Transition State Analysis and Energy Profiles

Computational chemistry, particularly density functional theory (DFT) calculations, has become an indispensable tool for elucidating reaction mechanisms. beilstein-journals.org These methods allow for the calculation of the energies of reactants, products, intermediates, and, most importantly, transition states. chemguide.co.ukyoutube.com By mapping out the potential energy surface of a reaction, one can construct a detailed reaction energy profile. youtube.com

A reaction energy profile provides a visual representation of the energy changes that occur as a reaction progresses. youtube.com The peaks on this profile correspond to transition states, which are the highest energy points along the reaction coordinate, while the valleys represent intermediates. chemguide.co.uk The height of the energy barrier from the reactants to the transition state determines the activation energy of the reaction, which is directly related to the reaction rate. youtube.com

For reactions involving "Benzene, 1-iodo-4-(phenylthio)-", computational studies can be used to:

Determine the most likely reaction pathway by comparing the activation energies of different possible mechanisms.

Analyze the geometry and electronic structure of transition states to understand the key factors that control the reactivity and selectivity of the reaction.

Predict the effect of substituents, such as the phenylthio group, on the reaction kinetics and thermodynamics.

By combining experimental observations with computational analysis, a comprehensive understanding of the mechanistic intricacies of reactions involving "Benzene, 1-iodo-4-(phenylthio)-" can be achieved.

Computational and Theoretical Studies on Benzene, 1 Iodo 4 Phenylthio

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the electronic structure and properties of molecules. It offers a balance between accuracy and computational cost, making it suitable for studying medium-sized organic molecules like Benzene (B151609), 1-iodo-4-(phenylthio)-. DFT methods are used to determine optimized molecular geometry, reaction energies, and various electronic parameters that govern the molecule's behavior. nih.gov

DFT calculations are instrumental in mapping out the potential energy surfaces of chemical reactions. This allows for the step-by-step investigation of reaction mechanisms, including the identification of transition states and intermediates. scispace.com For Benzene, 1-iodo-4-(phenylthio)-, DFT can be used to model reactions such as nucleophilic or electrophilic substitution, cross-coupling reactions involving the carbon-iodine bond, or oxidation at the sulfur atom.

By calculating the relative stabilities of intermediates and the energy barriers of transition states, researchers can determine the most likely reaction pathway. scispace.comnih.gov For instance, a DFT study on the electrophilic iodination of benzene and polycyclic arenes calculated the enthalpy (ΔH) and Gibbs free energy (ΔG) for various stages of the reaction, revealing the influence of the aromatic substrate on the reaction's thermodynamics. researchgate.net Similar calculations for Benzene, 1-iodo-4-(phenylthio)- would elucidate the energetics of its functionalization.

Table 1: Illustrative DFT-Calculated Thermodynamic Data for a Hypothetical Reaction Pathway This table presents hypothetical data to illustrate the type of information obtained from DFT calculations for a reaction involving Benzene, 1-iodo-4-(phenylthio)-. The values are representative and not based on actual experimental or computational results for this specific molecule.

| Reaction Step | Species | ΔH (kcal/mol) | ΔG (kcal/mol) | Status |

| 1 | Reactants + Electrophile | 0.0 | 0.0 | Ground State |

| 2 | π-complex | -5.2 | +2.1 | Intermediate |

| 3 | Transition State 1 (σ-complex formation) | +15.8 | +17.5 | Transition State |

| 4 | σ-complex (Wheland intermediate) | +8.9 | +10.3 | Intermediate |

| 5 | Transition State 2 (Deprotonation) | +2.5 | +1.8 | Transition State |

| 6 | Products | -10.3 | -12.5 | Ground State |

DFT is a powerful tool for predicting the reactivity and regioselectivity of functionalization reactions on aromatic rings. nih.gov In Benzene, 1-iodo-4-(phenylthio)-, both the iodo- and phenylthio- substituents influence the electron density distribution of the benzene rings. The phenylthio group is an ortho-, para-directing activator, while the iodo group is an ortho-, para-directing deactivator. DFT can quantify these effects.

Methods for predicting regioselectivity often involve calculating the relative stabilities of the possible sigma-complex intermediates (also known as Wheland intermediates) that form during electrophilic aromatic substitution. nih.gov The isomer resulting from the most stable intermediate is typically the major product. Furthermore, analysis of frontier molecular orbitals (HOMO and LUMO) and molecular electrostatic potential (MEP) maps can identify the most likely sites for nucleophilic and electrophilic attack. nih.gov The MEP map, for example, uses a color scale to visualize electron-rich (negative potential, typically red) and electron-poor (positive potential, typically blue) regions of a molecule. nih.gov

Table 2: Hypothetical Relative Energies of Sigma-Complex Intermediates for Electrophilic Attack This table illustrates how DFT can be used to predict selectivity. The position with the lowest relative energy for the intermediate is the most favored site of attack. The values are for illustrative purposes only.

| Position of Electrophilic Attack | Relative Energy of σ-complex (kcal/mol) | Predicted Outcome |

| Ortho to -SPh group | 0.0 | Major Product |

| Meta to -SPh group | +12.5 | Minor Product |

| Para to -SPh group | Not applicable (substituted) | - |

| Ortho to -I group | +1.5 | Major Product |

| Meta to -I group | +15.0 | Minor Product |

DFT calculations provide deep insights into the electronic structure of Benzene, 1-iodo-4-(phenylthio)-. Key parameters derived from these studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability and chemical reactivity. eurjchem.com A small energy gap suggests the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the ground state. nih.goveurjchem.com

Natural Bond Orbital (NBO) analysis is another technique used in conjunction with DFT to understand bonding. NBO analysis examines charge distribution, hybridization, and donor-acceptor (hyperconjugative) interactions between orbitals. For Benzene, 1-iodo-4-(phenylthio)-, NBO analysis could provide detailed information on the nature of the C–S and C–I bonds, including their polarity and covalent character, and how the two aromatic rings interact electronically through the sulfur bridge.

Table 3: Illustrative Electronic Properties from DFT Calculations This table shows typical electronic properties that would be calculated for the target compound. The values are representative examples based on studies of similar molecules.

| Property | Illustrative Value | Significance |

| HOMO Energy | -6.2 eV | Relates to ionization potential and electron-donating ability. |

| LUMO Energy | -1.5 eV | Relates to electron affinity and electron-accepting ability. |

| HOMO-LUMO Gap | 4.7 eV | Indicates chemical reactivity and kinetic stability. eurjchem.com |

| Dipole Moment | 1.8 D | Measures the overall polarity of the molecule. |

| Mulliken Charge on Sulfur | -0.15 e | Indicates partial atomic charge, suggesting sites for ionic interactions. |

| Mulliken Charge on Iodine | +0.05 e | Indicates partial atomic charge, influencing the polarity of the C-I bond. |

Molecular Modeling and Dynamics Simulations for Reaction Pathways

While static DFT calculations are excellent for describing stationary points on a potential energy surface, molecular dynamics (MD) simulations provide a view of the molecule's behavior over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms, allowing researchers to observe molecular vibrations, conformational changes, and interactions with surrounding molecules, such as solvents. nih.gov

For Benzene, 1-iodo-4-(phenylthio)-, MD simulations could be used to:

Explore its conformational flexibility, particularly the rotation around the C–S bonds.

Simulate its interaction with a solvent, revealing information about solvation shells and their effect on reactivity.

Model the approach of a reactant to the molecule, providing a dynamic picture of the initial steps of a reaction pathway that can complement the static transition state theory view from DFT.

By combining DFT and MD, a more complete and realistic model of the molecule's behavior in a chemical environment can be constructed.

Theoretical Prediction of Chemical Behavior under Various Conditions

The synthesis of data from DFT and MD simulations allows for the theoretical prediction of the chemical behavior of Benzene, 1-iodo-4-(phenylthio)- under a range of conditions. For example, by performing calculations that explicitly include solvent molecules or use a polarizable continuum model (PCM), it is possible to predict how reactivity and selectivity might change in different solvents. researchgate.netsapub.org

Advanced Applications in Organic Synthesis

Precursor in the Synthesis of Functional Organic Materials

The dual functionality of "Benzene, 1-iodo-4-(phenylthio)-" makes it a promising precursor for a variety of functional organic materials. The iodo group serves as a highly effective leaving group in cross-coupling reactions, a cornerstone of modern organic synthesis. This reactivity allows for the facile introduction of new carbon-carbon and carbon-heteroatom bonds.

For instance, the iodine atom can be readily displaced in reactions like the Suzuki, Sonogashira, and Heck couplings, enabling the extension of the aromatic system. This is a critical step in the synthesis of conjugated polymers and oligomers. These materials are of immense interest for their applications in organic electronics, including organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The phenylthio group, on the other hand, can influence the electronic properties and solubility of the resulting materials.

While direct examples employing "Benzene, 1-iodo-4-(phenylthio)-" are scarce in the literature, the synthesis of poly(p-phenylene sulfide) (PPS) from related compounds like bis(4-iodophenyl) disulfide highlights the potential of the thioether linkage in polymer chemistry. researchgate.net The thermolysis of such disulfides in the presence of iodoarenes can yield unsymmetrical diaryl sulfides, a reaction that could be adapted for the polymerization of monomers derived from "Benzene, 1-iodo-4-(phenylthio)-". researchgate.net

Intermediate in the Preparation of Complex Organic Molecules

The distinct reactivity of the iodo and phenylthio groups allows for their sequential and selective manipulation, making "Benzene, 1-iodo-4-(phenylthio)-" a valuable intermediate in the synthesis of complex organic molecules. The carbon-iodine bond is significantly weaker than carbon-bromine or carbon-chlorine bonds, rendering it more susceptible to oxidative addition in metal-catalyzed reactions. This differential reactivity is a powerful tool in multi-step syntheses.

A plausible synthetic strategy would involve an initial cross-coupling reaction at the iodo position, leaving the phenylthio group intact for subsequent transformations. The sulfide (B99878) can then be oxidized to a sulfoxide (B87167) or a sulfone, which can act as a directing group or participate in further reactions. For example, the oxidation of sulfides is a known method to introduce chirality or to modify the electronic nature of the molecule. researchgate.net

The synthesis of diaryl and heteroaryl sulfides through various methods, including the reaction of thiols with aryl halides, underscores the importance of the sulfide linkage in constructing complex molecular frameworks. acs.org "Benzene, 1-iodo-4-(phenylthio)-" could serve as a readily available starting material for such transformations, where the iodine provides a handle for diversification.

Building Block for Heterocyclic Systems

Heterocyclic compounds are ubiquitous in pharmaceuticals, agrochemicals, and materials science. The structural features of "Benzene, 1-iodo-4-(phenylthio)-" make it a potential building block for the synthesis of various sulfur-containing heterocyclic systems.

The phenylthio group can be involved in cyclization reactions to form thiophenes, benzothiophenes, and other related heterocycles. For instance, intramolecular cyclization reactions involving a sulfide and a suitably positioned reactive group on the other phenyl ring (introduced via the iodo group) could lead to the formation of thianthrene (B1682798) or dibenzothiophene (B1670422) derivatives.

Furthermore, the synthesis of nitrogen and sulfur-containing heterocyclic systems often involves the condensation of various building blocks. mdpi.com "Benzene, 1-iodo-4-(phenylthio)-" could be functionalized at the iodo-position to introduce a reactive group that can then participate in a cyclization cascade, with the sulfur atom becoming part of the newly formed heterocyclic ring. The synthesis of 3,4-bisthiolated pyrroles from propargyl azides and N-thiosuccinimides demonstrates the utility of sulfur-containing reagents in constructing complex heterocyclic architectures. beilstein-journals.org

Role in the Generation of Specialty Chemicals and Advanced Intermediates

Beyond its use in the synthesis of complex final products, "Benzene, 1-iodo-4-(phenylthio)-" can serve as a crucial starting material for the generation of other valuable specialty chemicals and advanced intermediates. The reactivity of the C-I bond allows for its conversion into other functional groups.

For example, treatment with a strong base could potentially lead to the formation of an aryne intermediate, which can then undergo various cycloaddition reactions. Alternatively, the iodo group can be replaced by other functionalities such as boronic esters, which are themselves versatile intermediates in Suzuki couplings.

The synthesis of N-iodo sulfoximines from sulfides highlights a potential transformation pathway for the phenylthio group. acs.org Such compounds are valuable as iodinating and oxidizing agents in their own right. acs.org By first modifying the iodo-position and then transforming the sulfide into a sulfoximine, a wide range of bifunctional reagents could be accessed. The synthesis of various iodo-benzene derivatives, such as "Benzene, 1-iodo-4-(isothiocyanatomethyl)-", further illustrates the potential for creating diverse specialty chemicals from an iodinated benzene (B151609) core. ontosight.ai

Conclusion and Future Research Directions

Summary of Key Research Achievements and Insights

The synthesis and functionalization of molecules like "Benzene, 1-iodo-4-(phenylthio)-" are built upon decades of progress in carbon-sulfur (C-S) bond formation and cross-coupling reactions. Historically, the synthesis of aryl thioethers was dominated by condensation reactions between metal thiolates and organic halides. nih.govrsc.org More recent and significant achievements have provided milder and more general methods. nih.govrsc.org

Key achievements that have indirectly impacted the chemistry of "Benzene, 1-iodo-4-(phenylthio)-" include:

Advanced Catalytic Systems: The development of sophisticated palladium, nickel, and copper-based catalysts has revolutionized C-S bond formation. nih.govacs.orgorganic-chemistry.org These systems have demonstrated high turnover numbers and a broad tolerance for various functional groups, which is crucial for complex molecules. organic-chemistry.org For instance, nickel-catalyzed cross-couplings of thiols with aryl iodides, mediated by photoredox catalysis, have shown high chemoselectivity. nih.gov

Novel Coupling Partners and Strategies: Research has expanded beyond traditional thiol-based nucleophiles to include less odorous and more stable sulfur sources. nih.gov Nickel-catalyzed aryl exchange reactions using 2-pyridyl sulfides as sulfide (B99878) donors represent an innovative approach that avoids the use of volatile and toxic thiols. acs.org Furthermore, decarbonylative thioetherification has emerged as a novel strategy, engaging carboxylic acids as precursors to aryl halides. nih.gov

Photoredox Catalysis: The use of visible light to mediate C-S bond formation has gained significant traction due to its mild reaction conditions and environmentally friendly nature. sioc-journal.cnarizona.edudoaj.org These methods often allow for reactions to occur at or below room temperature and can activate even challenging substrates like aryl chlorides. acs.org The generation of aryl radicals from aryl halides under visible light provides an efficient pathway for constructing various aromatic compounds. nih.govresearchgate.net

| Achievement | Description | Significance |

|---|---|---|

| Advanced Catalysis | Development of highly efficient Pd, Ni, and Cu catalysts for C-S bond formation. nih.govacs.orgorganic-chemistry.org | Enables synthesis with high yields, broad functional group tolerance, and high turnover numbers. organic-chemistry.org |

| Novel Sulfur Sources | Utilization of alternatives to thiols, such as disulfides and 2-pyridyl sulfides, to mitigate the use of odorous reagents. acs.orgnih.gov | Improves laboratory safety and expands the scope of accessible starting materials. |

| Photoredox Catalysis | Application of visible light to drive C-S bond formation under mild conditions. sioc-journal.cnarizona.edudoaj.org | Offers a greener and more energy-efficient synthetic route, often with enhanced reactivity. sioc-journal.cn |

| Decarbonylative Coupling | A novel strategy that uses carboxylic acids as precursors for aryl thioether synthesis. nih.gov | Provides new synthetic disconnections and expands the range of suitable starting materials. nih.gov |

Identification of Unaddressed Challenges in the Chemistry of Benzene (B151609), 1-iodo-4-(phenylthio)-

Despite the significant progress, several challenges remain in the synthesis and functionalization of diaryl thioethers like "Benzene, 1-iodo-4-(phenylthio)-". These challenges represent areas ripe for future investigation:

Selectivity in Complex Molecules: Achieving high chemo- and regioselectivity in molecules with multiple reactive sites remains a hurdle. For "Benzene, 1-iodo-4-(phenylthio)-", selective functionalization at the iodo-substituted ring versus the phenylthio moiety, or even C-H activation at specific positions, requires highly selective catalysts and reaction conditions. The development of methods for the ortho C-H functionalization of iodobenzene (B50100) is an ongoing area of research. chemrxiv.orgresearchgate.net

Catalyst Deactivation and Cost: While powerful, many transition-metal catalysts can be expensive and susceptible to deactivation by sulfur-containing compounds, a phenomenon known as catalyst poisoning. Developing more robust and cost-effective catalysts is a continuous effort.

Functional Group Tolerance: Although modern catalysts show improved tolerance, certain functional groups can still interfere with C-S bond formation. Expanding the scope of compatible functional groups is crucial for the synthesis of complex, polyfunctional molecules.

Emerging Trends and Novel Methodologies in Aryl Halide and Thioether Chemistry

The field of aryl halide and thioether chemistry is continuously evolving, with several exciting trends poised to shape future research:

C-H Functionalization: Direct C-H bond functionalization is a rapidly growing area that offers a more atom-economical approach to synthesis by avoiding the pre-functionalization of starting materials. nih.govrsc.org Recent advances have focused on the direct C-H bond functionalization for C-S bond formation. nih.govrsc.orgresearchgate.net This approach could enable the direct introduction of a thioether group onto an aromatic ring or the further functionalization of the existing rings in "Benzene, 1-iodo-4-(phenylthio)-".

Radical-Based Methodologies: Radical-based reactions have recently come to the forefront for installing sulfur-based functional groups. nih.gov These methods can enable late-stage functionalization of complex molecules and offer complementary reactivity to traditional ionic pathways. nih.gov

Dual Catalysis: The use of synergistic dual catalytic systems, such as the combination of a nickel and a copper catalyst, is enabling novel transformations. acs.org This approach allows for the activation of different components of a reaction in a concerted manner, leading to highly selective and efficient processes.

Bioconjugation: The development of chemical strategies to link molecules to biomolecules has gained significant importance. wikipedia.org The functional groups present in "Benzene, 1-iodo-4-(phenylthio)-" could potentially be used in bioconjugation applications, for example, through palladium-catalyzed modification of cysteine residues in proteins. wikipedia.org

Prospects for Sustainable and Environmentally Benign Synthetic Approaches

The principles of green chemistry are increasingly influencing the design of synthetic routes. For the synthesis and application of "Benzene, 1-iodo-4-(phenylthio)-" and related compounds, several sustainable approaches are being explored:

Green Solvents: There is a strong emphasis on replacing toxic and volatile organic solvents with more environmentally friendly alternatives. digitellinc.com Research into the use of bio-based solvents, such as γ-valerolactone, and even water, for cross-coupling reactions is gaining momentum. digitellinc.comeurekaselect.comhrpub.org The selection of sustainable solvents is being guided by life-cycle analysis and their performance in specific reactions. hrpub.org

Energy Efficiency: Photoredox catalysis, which utilizes visible light as a renewable energy source, is a prime example of an energy-efficient synthetic method. nih.govresearchgate.net These reactions often proceed at ambient temperature, reducing the energy consumption associated with heating.

Renewable Feedstocks: While not directly applicable to the synthesis of "Benzene, 1-iodo-4-(phenylthio)-" from petroleum-based sources, there is a broader trend towards using renewable feedstocks for chemical synthesis. For example, lignin, with its abundant C(aryl)-C(OH) bonds, is being investigated as a source for producing functionalized aromatics. nih.gov

| Area | Focus | Potential Impact on Benzene, 1-iodo-4-(phenylthio)- |

|---|---|---|

| C-H Functionalization | Directly converting C-H bonds to C-S bonds or other functional groups. nih.govrsc.orgresearchgate.net | More efficient synthesis and late-stage modification of the molecule. |

| Radical Chemistry | Utilizing radical intermediates for C-S bond formation. nih.gov | Access to novel reactivity and functionalization of complex molecules. nih.gov |

| Sustainable Solvents | Replacing hazardous solvents with greener alternatives like water or bio-based solvents. digitellinc.comeurekaselect.comhrpub.org | Reduced environmental impact of synthesis and purification processes. |

| Photocatalysis | Using visible light to drive chemical reactions under mild conditions. sioc-journal.cnnih.govresearchgate.net | Energy-efficient and highly selective transformations of the aryl iodide moiety. |

Q & A

Q. What are the recommended synthetic routes for preparing Benzene, 1-iodo-4-(phenylthio)-, and how can reaction efficiency be optimized?

- Methodological Answer : The compound can be synthesized via nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed coupling (e.g., Ullmann or Buchwald-Hartwig reactions). For SNAr, activate the aromatic ring using electron-withdrawing groups (e.g., nitro) to facilitate displacement of iodide by a phenylthiolate nucleophile . Optimize solvent polarity (e.g., DMF or DMSO) and temperature (80–120°C) to enhance reaction rates. Monitor purity via TLC or HPLC, and confirm using H NMR (e.g., aromatic proton splitting patterns) and high-resolution mass spectrometry (HRMS) .

Q. How can the structural integrity of Benzene, 1-iodo-4-(phenylthio)- be validated post-synthesis?

- Methodological Answer : Use a combination of spectroscopic techniques:

- NMR : NMR should show distinct signals for the iodine-bearing carbon (~90–100 ppm) and sulfur-linked aromatic carbons (downfield shifts due to electron-withdrawing effects) .

- Mass Spectrometry : Electron ionization (EI-MS) may fragment the molecule at the C–I bond (e.g., m/z corresponding to [M–I]), while HRMS confirms the molecular ion peak .

- IR Spectroscopy : Look for C–S stretching vibrations (~600–700 cm) and C–I stretches (~500–600 cm) .

Q. What are the key stability considerations for storing and handling this compound?

- Methodological Answer : The iodine substituent is light-sensitive and prone to decomposition. Store in amber vials under inert gas (argon/nitrogen) at –20°C. Monitor for discoloration or precipitate formation over time. Avoid prolonged exposure to moisture, as hydrolysis of the C–S bond may occur, detectable via GC-MS or H NMR .

Advanced Research Questions

Q. How can competing reaction pathways (e.g., homocoupling vs. cross-coupling) be minimized during metal-catalyzed syntheses of this compound?

- Methodological Answer : Use palladium catalysts with bulky ligands (e.g., XPhos or SPhos) to suppress β-hydride elimination and favor cross-coupling. Control stoichiometry (limiting phenylthiolate equivalents) and employ slow addition techniques. Monitor intermediates via in-situ FTIR or Raman spectroscopy. Compare yields under varying conditions (e.g., CuI vs. Pd(OAc)) and analyze byproducts via LC-MS .

Q. What analytical strategies resolve contradictions in spectroscopic data (e.g., discrepancies in 13C^{13}\text{C}13C NMR shifts)?

- Methodological Answer : Cross-validate using complementary methods:

- Computational Modeling : Compare experimental shifts with density functional theory (DFT)-calculated values (e.g., B3LYP/6-311+G(d,p)).

- X-ray Crystallography : Resolve ambiguities in regiochemistry or bonding by obtaining a crystal structure .

- Heteronuclear Correlation (HMBC) NMR : Confirm through-space coupling between iodine and adjacent protons .

Q. How does the electronic nature of the phenylthio group influence the reactivity of the iodoarene moiety in cross-coupling reactions?

- Methodological Answer : The phenylthio group is electron-withdrawing, polarizing the C–I bond and increasing oxidative addition efficiency in Pd-catalyzed reactions. Quantify electronic effects via Hammett substituent constants (σ) and correlate with reaction rates using kinetic studies. Compare with analogues (e.g., 1-iodo-4-methoxybenzene) to isolate steric vs. electronic contributions .

Q. What methodologies enable the use of Benzene, 1-iodo-4-(phenylthio)- as a building block in synthesizing sulfur-containing heterocycles?

- Methodological Answer : Exploit the C–I bond’s susceptibility to substitution in cyclization reactions. For example:

- Thiophene Synthesis : React with acetylene derivatives under Sonogashira conditions, followed by iodine-mediated cyclization.

- Sulfoxide/Sulfone Derivatives : Oxidize the phenylthio group using mCPBA or HO, then utilize the resulting sulfoxide/sulfone in Diels-Alder reactions. Track oxidation states via H NMR (upfield shifts for sulfoxides) or XPS .

Data Contradiction Analysis

Q. How should researchers address inconsistencies in reported thermodynamic properties (e.g., enthalpy of formation) for this compound?

- Methodological Answer : Re-evaluate experimental conditions (e.g., purity of samples, calibration standards). Cross-reference NIST Chemistry WebBook data with computational thermochemistry (e.g., G4 calculations). If discrepancies persist, conduct bomb calorimetry under controlled conditions and compare with gas-phase DFT-derived values. Document solvent effects, as enthalpy measurements in solution may differ from gas-phase data .

Application in Complex Systems

Q. What role does this compound play in designing photoactive materials, and how can its photostability be assessed?

- Methodological Answer : The iodine atom may serve as a heavy atom for triplet-state sensitization in OLEDs or photocatalysts. Evaluate photostability via UV-vis spectroscopy under prolonged irradiation (e.g., xenon lamp, 300–800 nm). Monitor degradation products using HPLC-MS and compare quantum yields with halogenated analogues. Employ time-resolved fluorescence spectroscopy to study excited-state dynamics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.